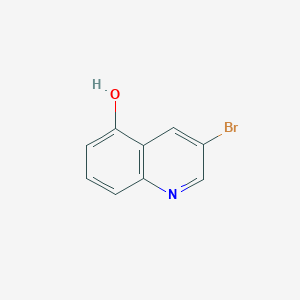

3-Bromoquinolin-5-ol

描述

3-Bromoquinolin-5-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Quinoline derivatives, to which 3-bromoquinolin-5-ol belongs, are known to have a wide range of applications in medicinal and synthetic organic chemistry .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with .

Result of Action

As a quinoline derivative, it may have a range of potential effects, depending on its specific targets and mode of action .

生化分析

Biochemical Properties

3-Bromoquinolin-5-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown potential in binding with certain proteins, influencing their structural conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism . For instance, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the subsequent accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering the levels of key metabolites in the body. The interaction of this compound with cofactors, such as NADPH, is also crucial for its metabolic processing.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its chemical properties and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in various cellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus . This localization is often directed by targeting signals and post-translational modifications that guide this compound to specific organelles. The presence of this compound in these compartments can influence its interactions with biomolecules and its overall biochemical activity.

生物活性

3-Bromoquinolin-5-ol, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its synthesis, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound (C9H6BrNO) is characterized by a bromine atom at the 3-position and a hydroxyl group at the 5-position of the quinoline ring. The compound can be synthesized from commercially available 5-nitroquinoline through various methods, including reduction and substitution reactions .

Biological Activity Overview

The biological activities of this compound have been explored in several contexts, particularly its antimycobacterial , anticancer , and antiviral properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial efficacy of this compound against Mycobacterium bovis BCG. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µM under hypoxic conditions, indicating its potential as a lead compound for developing new anti-tuberculosis drugs .

Table 1: Antimycobacterial Activity of this compound

| Compound | MIC (µM) | Cell Line Tested |

|---|---|---|

| This compound | 50 | M. bovis BCG |

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 1.36 µM against human umbilical vein endothelial cells (HUVECs), which is comparable to its activity against tumor cells . In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound induced apoptosis and downregulated several heat shock protein (Hsp90) client proteins, suggesting a mechanism that could be exploited for therapeutic purposes .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HUVECs | 1.36 |

| MCF-7 | <0.30 |

| MDA-MB-231 | <0.30 |

Antiviral Activity

The antiviral properties of this compound have also been investigated, particularly in relation to influenza viruses. Studies indicate that derivatives of quinoline compounds can inhibit viral growth effectively while maintaining low cytotoxicity levels . This suggests that modifications to the quinoline structure could enhance antiviral efficacy.

Case Studies and Research Findings

- Antimycobacterial Lead Development : A study aimed at optimizing the structure of quinoline derivatives indicated that modifications at the 3-position significantly influenced antimycobacterial activity. The findings suggest that further structural variations could lead to more potent derivatives .

- Cytotoxic Mechanism in Cancer Cells : Research into the mechanism of action revealed that this compound induces apoptosis in cancer cells through mitochondrial disruption without triggering heat shock responses, highlighting its potential as a targeted anticancer agent .

- SAR Studies : Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinoline ring can enhance both cytotoxicity and selectivity towards cancer cells while reducing toxicity towards normal cells .

科学研究应用

Medicinal Chemistry

Pharmaceutical Synthesis:

3-Bromoquinolin-5-ol serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory drugs such as ibuprofen and naproxen, which are widely used for pain relief and inflammation reduction . Additionally, it is involved in synthesizing antibiotics like erythromycin and clarithromycin, essential for treating bacterial infections .

Antimicrobial Activity:

Research highlights the antibacterial properties of this compound and its derivatives. A study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values against resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus. The most active derivative showed an MIC value of approximately 16 µM against MRSA.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 32 | ESBL E. coli |

| Derivative A | 16 | MRSA |

| Derivative B | 8 | Klebsiella pneumoniae |

| Derivative C | 12 | Pseudomonas aeruginosa |

The mechanism underlying its antibacterial effects involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes. Molecular docking studies suggest strong binding affinities with bacterial proteins, indicating a competitive inhibition mechanism.

Synthetic Organic Chemistry

Intermediate in Organic Synthesis:

In synthetic organic chemistry, this compound is utilized as an intermediate for synthesizing complex organic molecules. Its reactivity allows for various coupling reactions, facilitating the generation of diverse chemical entities .

Development of Novel Compounds:

Recent studies have focused on synthesizing derivatives of this compound that exhibit enhanced biological activity. For instance, derivatives have been developed that show promising anti-mycobacterial activity against Mycobacterium bovis .

Industrial Applications

Plastics and Synthetic Rubbers:

In the industrial sector, this compound is employed in producing plastics and synthetic rubbers. Its inclusion in polymer synthesis results in materials with improved flexibility and resistance to aging .

Agricultural Use:

The compound is also utilized as a herbicide due to its toxicity to a wide range of plants. This application helps control weeds effectively in agricultural settings .

Textile and Construction Industries:

In textiles, it acts as a catalyst in producing polyester fibers, enhancing fiber quality while reducing energy consumption during production. In construction, it serves as a catalyst in concrete production, improving strength and stability while minimizing water usage .

Case Studies

-

Synthesis of Antibiotic Derivatives:

A study detailed the synthesis of new derivatives from this compound that exhibited significant antibacterial activity against various pathogens. The derivatives were tested using the disk diffusion method against standard antibiotics, showing promising results with lower MIC values than traditional treatments . -

Anti-mycobacterial Research:

Research efforts have led to the development of N-(2-arylethyl)quinolin-3-amines derived from this compound as potential anti-mycobacterial agents. The study emphasized structural optimization to enhance selectivity over cytotoxicity while maintaining efficacy against dormant mycobacterial strains .

属性

IUPAC Name |

3-bromoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBHLUVEQVTPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743655 | |

| Record name | 3-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123738-15-7 | |

| Record name | 3-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。